2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-4-yl)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-4-yl)propanoic acid typically involves multiple steps:
Formation of the biphenyl core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the dimethyl groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Attachment of the propanoic acid moiety: This can be achieved through a Grignard reaction followed by oxidation to form the carboxylic acid.
Protection of the amine group: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid moiety, converting it to an alcohol or an aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups onto the biphenyl core.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine which can then participate in further reactions.
Comparison with Similar Compounds
- 2-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid
- 2-((Tert-butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid
- 2-((Tert-butoxycarbonyl)amino)-3-(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)propanoic acid
Comparison: Compared to these similar compounds, 2-((Tert-butoxycarbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-4-yl)propanoic acid is unique due to the presence of the dimethyl groups on the biphenyl core
Properties
IUPAC Name |
3-[4-(3,4-dimethylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-14-6-9-18(12-15(14)2)17-10-7-16(8-11-17)13-19(20(24)25)23-21(26)27-22(3,4)5/h6-12,19H,13H2,1-5H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZHCJCBVQQBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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